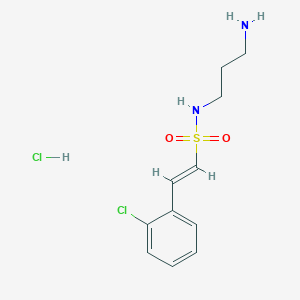
(E)-N-(3-Aminopropyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(3-Aminopropyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride, also known as CP-93129 hydrochloride, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of compounds known as sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of (E)-N-(3-Aminopropyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride hydrochloride is not fully understood. However, it has been shown to act as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter in the brain. This results in an increase in the activity of the GABA-A receptor, leading to an overall increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects
This compound hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor, leading to an overall increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability, which may explain its anticonvulsant activity. In addition, this compound hydrochloride has been shown to have antinociceptive and anti-inflammatory properties, suggesting that it may have potential for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-N-(3-Aminopropyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride hydrochloride is its potent anticonvulsant activity, which makes it a valuable tool for studying the mechanisms underlying epilepsy. In addition, its positive allosteric modulation of the GABA-A receptor makes it a useful tool for studying the role of this receptor in neuronal excitability and inhibitory neurotransmission.
One of the limitations of this compound hydrochloride is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained in experiments using this compound. In addition, its potential for off-target effects and toxicity needs to be carefully evaluated before it can be used in clinical trials.
Zukünftige Richtungen
There are a number of potential future directions for research on (E)-N-(3-Aminopropyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride hydrochloride. One area of interest is the development of more potent and selective positive allosteric modulators of the GABA-A receptor, which may have improved therapeutic potential. In addition, further studies are needed to fully understand the mechanism of action of this compound hydrochloride and its potential for off-target effects and toxicity. Finally, there is a need for more studies on the potential therapeutic applications of this compound hydrochloride, particularly in the areas of epilepsy, pain, and inflammation.
Synthesemethoden
The synthesis of (E)-N-(3-Aminopropyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride hydrochloride involves the reaction of 2-chlorobenzaldehyde with 3-aminopropylsulfonamide in the presence of a base to form the intermediate (E)-N-(3-aminopropyl)-2-(2-chlorophenyl)ethenylsulfonamide. This intermediate is then treated with hydrochloric acid to yield the final product, this compound hydrochloride.
Wissenschaftliche Forschungsanwendungen
(E)-N-(3-Aminopropyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. In addition, this compound hydrochloride has been shown to have antinociceptive and anti-inflammatory properties, suggesting that it may have potential for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
(E)-N-(3-aminopropyl)-2-(2-chlorophenyl)ethenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S.ClH/c12-11-5-2-1-4-10(11)6-9-17(15,16)14-8-3-7-13;/h1-2,4-6,9,14H,3,7-8,13H2;1H/b9-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGKLBYLBYWBBB-MLBSPLJJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)NCCCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/S(=O)(=O)NCCCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

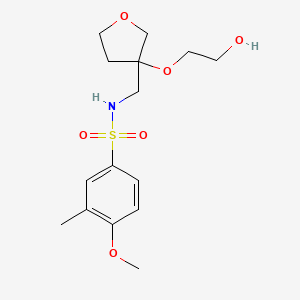


![3-cyclopentyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2902700.png)
![(1E)-4,4,6,8,9-pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2902701.png)
![1,3-dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2902703.png)
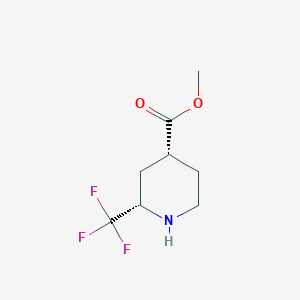
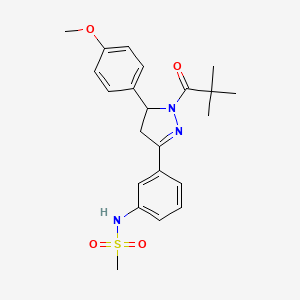


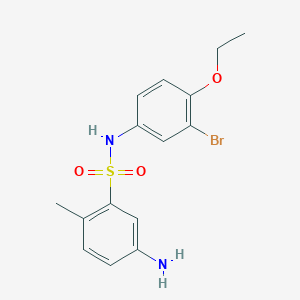


![N-[3-Methyl-1-(2-oxo-1,3-diazinan-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2902716.png)